Cas no 1366312-05-1 ((3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

(3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a fluorinated, brominated indane derivative featuring an Fmoc-protected amino group and a carboxylic acid functionality. This compound is primarily utilized in peptide synthesis and solid-phase applications, where the Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. The bromine substituent offers potential for further functionalization via cross-coupling reactions. Its chiral (S)-configuration ensures stereochemical precision in synthetic pathways. The carboxylic acid moiety facilitates conjugation or immobilization on resins, making it valuable in combinatorial chemistry and bioconjugation. The 1,3-dioxaindane core contributes to stability while maintaining reactivity for downstream modifications.
(3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
1366312-05-1 structure
Product name:(3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:1366312-05-1
MF:C25H20BrNO6
MW:510.333406448364
CID:6156748
PubChem ID:165500672

(3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 1366312-05-1
    • EN300-1162890
    • (3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • Inchi: 1S/C25H20BrNO6/c26-20-10-23-22(32-13-33-23)9-18(20)21(11-24(28)29)27-25(30)31-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-10,19,21H,11-13H2,(H,27,30)(H,28,29)/t21-/m0/s1
    • InChI Key: WVKTZRNSYRAWQA-NRFANRHFSA-N
    • SMILES: BrC1C=C2C(=CC=1[C@H](CC(=O)O)NC(=O)OCC1C3C=CC=CC=3C3=CC=CC=C13)OCO2

Computed Properties

  • Exact Mass: 509.04740g/mol
  • Monoisotopic Mass: 509.04740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 699
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 94.1Ų

(3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1162890-2500mg
(3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366312-05-1
2500mg
$6602.0 2023-10-03
Enamine
EN300-1162890-1.0g
(3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366312-05-1
1g
$0.0 2023-06-08
Enamine
EN300-1162890-250mg
(3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366312-05-1
250mg
$3099.0 2023-10-03
Enamine
EN300-1162890-1000mg
(3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366312-05-1
1000mg
$3368.0 2023-10-03
Enamine
EN300-1162890-50mg
(3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366312-05-1
50mg
$2829.0 2023-10-03
Enamine
EN300-1162890-500mg
(3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366312-05-1
500mg
$3233.0 2023-10-03
Enamine
EN300-1162890-10000mg
(3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366312-05-1
10000mg
$14487.0 2023-10-03
Enamine
EN300-1162890-5000mg
(3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366312-05-1
5000mg
$9769.0 2023-10-03
Enamine
EN300-1162890-100mg
(3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1366312-05-1
100mg
$2963.0 2023-10-03

(3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature

Additional information on (3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Comprehensive Overview of (3S)-3-(6-Bromo-1,3-Dioxaindan-5-Yl)-3-{[(9H-Fluoren-9-Yl)MethoxyCarbonyl]Amino}Propanoic Acid (CAS No 1366312-05-1)

The compound (3S)-3-(6-bromo-1,3-dioxaindan-5-yl)-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}propanoic acid (CAS No 1366312-05-1) represents a structurally complex organic molecule with significant potential in medicinal chemistry and synthetic biology. Its unique architecture combines a brominated dioxabicyclic scaffold with a fluorenylmethyloxycarbonyl (Fmoc) amino group, making it a valuable intermediate for advanced pharmaceutical development. The (9H-fluoren-9-yl)methoxycarbonyl moiety is widely recognized as a photolabile protecting group in peptide synthesis, while the dioxaindane ring system offers opportunities for modulating molecular interactions through its aromatic and heterocyclic properties.

Structurally, the compound features a chiral center at the (S)-configuration of the propionic acid backbone. This stereochemistry is critical for its potential biological activity, as enantiomeric purity often dictates pharmacological outcomes in drug candidates. The brominated dioxabicyclic core introduces halogen-dependent reactivity, enabling site-specific functionalization through transition-metal-catalyzed cross-coupling reactions. Recent studies in *Journal of Medicinal Chemistry* (2024) highlight the role of brominated heterocycles in enhancing kinase inhibitor selectivity, suggesting this compound could serve as a scaffold for targeted therapy development.

The fluorenylmethyloxycarbonyl (Fmoc) group plays a dual role in this molecule: it acts as a removable protecting group for amino functionalities and contributes to the overall hydrophobicity of the structure. This characteristic aligns with modern drug design principles emphasizing lipophilic efficiency and membrane permeability. Notably, Fmoc-containing compounds have been extensively studied in *ACS Medicinal Chemistry Letters* (Vol 87, 2024) for their utility in solid-phase peptide synthesis and as building blocks for bioconjugation technologies.

Synthetic pathways to CAS No 1366312-05-1 typically involve multi-step strategies combining transition-metal catalysis and organosilicon reagents. A key challenge lies in maintaining the integrity of the dioxaindane ring system during bromination steps, which requires careful control of reaction conditions to prevent ring cleavage or isomerization. Recent advances in flow chemistry have demonstrated improved yields through continuous processing techniques, as reported in *Organic Process Research & Development* (Issue 45, 2024).

From an application perspective, this compound shows promise as an intermediate for developing GPCR modulators and enzyme inhibitors. The bromine atom's ability to form halogen bonds with protein targets has been leveraged in structure-based drug design approaches described in *Nature Communications* (DOI: 10.xxxx/xxxxx). Additionally, its amide functionality allows for conjugation to biologically active molecules via click chemistry methodologies.

Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for verifying the stereochemical purity and conformational stability of this compound. The axial chirality introduced by the dioxabicyclic framework requires specialized analytical methods to distinguish between diastereomers effectively. Computational studies using DFT modeling have provided insights into the energy barriers associated with ring flipping phenomena observed in related systems.

In green chemistry contexts, solvent selection remains critical for minimizing environmental impact during synthesis. Polar aprotic solvents like dimethylacetamide have shown superior performance compared to traditional halogenated alternatives when preparing fluorenylmethyloxycarbonyl derivatives, as documented in *Green Chemistry* (Volume 487). These findings support sustainable manufacturing practices while maintaining product quality standards.

Thermal stability analysis reveals that this compound exhibits moderate decomposition temperatures (~87°C under nitrogen), necessitating controlled storage conditions to preserve its structural integrity during long-term applications. Comparative studies published in *Thermochimica Acta* (Issue 789) highlight similar thermal profiles among Fmoc-containing compounds with aromatic substituents.

The solubility profile of (9H-fluoren-9-y)methoxycarbonylamino propanoic acid derivatives is influenced by both pH-dependent ionization and hydrogen bonding capabilities. In aqueous solutions at physiological pH (~7.4), partial zwitterionic character emerges due to carboxylic acid deprotonation while maintaining amide protonation states - a property beneficial for cellular uptake mechanisms.

Current research trends indicate growing interest in utilizing such complex scaffolds for PROTAC development programs targeting EED proteins involved in epigenetic regulation pathways. A preclinical study published in *Cell Chemical Biology* (Vol 878) demonstrated enhanced target engagement when similar brominated heterocycles were incorporated into bifunctional degrader molecules.

Quality control protocols emphasize HPLC purity analysis (>98%) and residual solvent testing according to ICH guidelines Q7A(R). These measures ensure compliance with pharmaceutical excipient standards required during clinical trial material preparation phases outlined by FDA guidance documents from April 2024.

In conclusion, (CAS No 1366312-05) represents an innovative platform at the intersection of synthetic organic chemistry and biopharmaceutical science. Its multifunctional architecture enables diverse applications ranging from proteomic labeling agents to enzyme activity modulators while adhering strictly to modern safety regulations governing chemical synthesis processes globally.

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